3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Description
Properties
IUPAC Name |
3-nitro-7,8-dihydro-6H-1,6-naphthyridin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-6-3-5(11(13)14)4-10-7(6)1-2-9-8/h3-4H,1-2H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIORKLHQSWESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common approach might include the nitration of a precursor naphthyridine compound followed by cyclization under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield amino derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. The nitro group could play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly alter the compound’s solubility, stability, and biological activity. Key analogues include:
Key Observations :
- Nitro vs. Bromo : The nitro group increases electrophilicity, making the compound more reactive toward nucleophilic substitution compared to bromo derivatives .
- Amino Derivatives: 4-Amino analogues exhibit superior bioactivity (e.g., PDE4 inhibition) due to hydrogen-bonding interactions, whereas nitro groups serve as precursors for amino synthesis via reduction .
Biological Activity
3-Nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the naphthyridine family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and case studies.
- IUPAC Name : 3-nitro-7,8-dihydro-6H-1,6-naphthyridin-5-one
- Molecular Formula : C₈H₇N₃O₃
- CAS Number : 1393551-82-0
The presence of the nitro group in this compound significantly influences its reactivity and biological interactions. The nitro group can participate in redox reactions, impacting its pharmacokinetics and potential therapeutic applications .
The biological activity of this compound is primarily attributed to the nitro group. The reduction of the nitro group can lead to the formation of reactive intermediates that interact with biomolecules such as DNA and proteins. This interaction can result in cellular damage or inhibition of specific enzymes .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- DNA Interaction : Reduced nitro species can bind covalently to DNA, leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : The reduction process can generate ROS that contribute to oxidative stress in cells.
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. This compound has shown potential as an antimicrobial agent against various pathogens.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Escherichia coli | Inhibitory effect observed | Interference with DNA synthesis |
| Staphylococcus aureus | Moderate activity | Induction of oxidative stress |
| Candida albicans | Effective at higher concentrations | Disruption of cell membrane integrity |
Anti-inflammatory Activity
Research indicates that compounds with a nitro group can modulate inflammatory responses. This compound has been studied for its ability to inhibit pro-inflammatory cytokines.
| Cytokine | Effect | Reference |
|---|---|---|
| TNF-α | Inhibition observed | |
| IL-1β | Significant reduction | |
| COX-2 | Inhibitory action confirmed |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of naphthyridine exhibited significant activity against resistant strains of bacteria. The study highlighted that 3-Nitro derivatives showed enhanced potency compared to their non-nitro counterparts .
- Anti-inflammatory Potential : Another research focused on the anti-inflammatory effects of nitro compounds in a murine model of arthritis. Results indicated that treatment with 3-Nitro derivatives resulted in reduced swelling and inflammation markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-nitro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, and how do they compare in efficiency?
- Methodology : The compound can be synthesized via pseudo five-component reactions using pyridine precursors. A representative approach involves cyclocondensation of pyridine derivatives with nitro-substituted intermediates under alkaline conditions (e.g., NaOH-mediated reactions). For example, 7,8-dihydro-1,6-naphthyridin-5(6H)-one frameworks are synthesized from pyridine precursors, followed by nitration at the 3-position using nitric acid or nitro-substituted electrophiles .
- Key Considerations : Optimize reaction time (4–24 hours), temperature (60–100°C), and solvent polarity (DMF or toluene) to enhance yield. Monitor nitro group introduction via TLC or HPLC to avoid over-nitration .
Q. How is the structure of this compound validated experimentally?
- Analytical Techniques :
- Validation : Cross-reference spectral data with computational simulations (DFT) to confirm tautomeric forms and nitro group orientation .
Q. What functional groups in this compound are most reactive, and how are they leveraged in derivatization?
- Reactivity : The nitro group at C3 undergoes reduction (e.g., catalytic hydrogenation to amine) or nucleophilic substitution (e.g., displacement with thiols or amines). The ketone at C5 participates in condensation reactions .
- Example : Reduction with Pd/C and H2 yields 3-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a precursor for bioactive analogs .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in nitro-group functionalization?
- Data Contradictions : Nitro group reduction may yield inconsistent results due to steric hindrance from the dihydro ring or competing side reactions (e.g., ring opening). For example, attempts to synthesize 4,6-dihydro analogs from similar intermediates failed due to unfavorable ring strain .
- Resolution : Use kinetic studies (e.g., in situ IR monitoring) to identify intermediates. Optimize catalysts (e.g., switch from Pd/C to Raney Ni) or employ protecting groups for the ketone .
Q. How does the nitro group influence bioactivity, and what assays validate its role?
- Biological Targets : The nitro group enhances electron-deficient character, improving binding to enzymes like PDE4 or mGlu5 receptors. Assays include:
- PDE4 Inhibition : Measure cAMP levels in cell lysates using ELISA .
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2) with IC50 < 10 µM .
Q. What strategies optimize regioselectivity in C–H functionalization of the naphthyridine core?
- Methodology :
- Directed C–H Activation : Use pyridine-N-oxide directing groups to functionalize C2 or C7 positions .
- Photochemical Cyclization : Continuous flow reactors enable efficient intramolecular cyclization (e.g., 80% yield in 2 hours vs. 24 hours batch) .
Q. How are computational models used to predict tautomerism and crystallographic packing?
- Modeling Tools :
- DFT Calculations (Gaussian 16) : Predict keto-enol tautomer stability (ΔG < 2 kcal/mol favors keto form) .
- Molecular Dynamics (AMBER) : Simulate packing motifs (e.g., π-stacking of nitro groups) validated via XRD .
Data Contradiction Analysis
Q. Why do some synthetic routes fail to produce 3-nitro derivatives, and how are these challenges resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
